molecular formula C13H17ClO B14812571 4-Chloro-2-(cyclohexylmethyl)phenol

4-Chloro-2-(cyclohexylmethyl)phenol

Cat. No.: B14812571
M. Wt: 224.72 g/mol
InChI Key: WBGLJCOHELOENS-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 4-position and a cyclohexylmethyl group at the 2-position. It is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclohexylmethyl)phenol typically involves the chlorination of 2-(cyclohexylmethyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom, forming 2-(cyclohexylmethyl)phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-(cyclohexylmethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(cyclohexylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4-Chloro-2-(cyclohexylmethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic cyclohexylmethyl group, which allows the compound to integrate into the lipid bilayer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which enhances its hydrophobicity and membrane-disrupting capabilities compared to other chlorinated phenols

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

4-chloro-2-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

WBGLJCOHELOENS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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